molecular formula C3H2ClNO2 B1196285 Chloroacetyl isocyanate CAS No. 4461-30-7

Chloroacetyl isocyanate

Cat. No. B1196285
CAS RN: 4461-30-7
M. Wt: 119.5 g/mol
InChI Key: MOVMEFHWBOWMFU-UHFFFAOYSA-N
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Description

Chloroacetyl isocyanate (CAI) is an organic compound used as a reagent in many synthetic organic chemistry reactions. It is a colorless liquid with a strong odor and is slightly soluble in water. It has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmaceuticals. It is also used in the preparation of a variety of compounds, including polyurethanes, polyamides, and polyesters.

Scientific Research Applications

  • Badawi and Förner (2003) conducted a conformational analysis of chloroacetyl isocyanate, demonstrating its stability and providing a comparison between theoretical and experimental vibrational spectra. This study is crucial for understanding the molecular behavior of this compound in various applications (Badawi & Förner, 2003).

  • Ivanovich et al. (2015) reported a one-pot synthesis method for aza-diketopiperazines using this compound. This showcases its utility in complex chemical syntheses, highlighting its amphoteric properties and potential for creating bioactive compounds (Ivanovich et al., 2015).

  • Nishikawa et al. (2006) described the transformation of trichloroacetamide into carbamates, where this compound plays a critical role in capturing isocyanates in situ. This application underscores its importance in carbamate synthesis (Nishikawa et al., 2006).

  • Lee and Sun (2004) developed a microwave-assisted method for synthesizing 1,3-disubstituted hydantoin, where chloroacetyl chloride (a related compound) is used to react with primary amines. This demonstrates its potential in facilitating efficient and rapid chemical syntheses (Lee & Sun, 2004).

  • Chmielewski et al. (1987) explored the cycloaddition of trithis compound to various compounds, leading to the formation of multiple products. This highlights its reactivity and usefulness in producing diverse chemical structures (Chmielewski et al., 1987).

Mechanism of Action

Target of Action

Chloroacetyl isocyanate (CAI), also known as 2-Chloroacetyl isocyanate, is a potent molecule with antitumor activity . The primary targets of CAI are cancer cells and normal fibroblasts . These cells play a crucial role in the growth and development of tumors.

Mode of Action

It is known that cai interacts with its targets (cancer cells and normal fibroblasts) in a way that inhibits the growth of tumors . This interaction and the resulting changes at the molecular level are what give CAI its antitumor activity.

Biochemical Pathways

Given its antitumor activity, it is likely that cai affects pathways related to cell growth and proliferation . The downstream effects of these changes could include the inhibition of tumor growth and the induction of cell death in cancer cells.

Result of Action

The result of CAI’s action is the inhibition of tumor growth . This is achieved through its cytotoxic effects on both cancer cells and normal fibroblasts . The molecular and cellular effects of CAI’s action are likely to include changes in cell growth and proliferation, and possibly the induction of cell death in cancer cells.

Safety and Hazards

Chloroacetyl isocyanate is classified as a combustible liquid. It is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Overexposure to isocyanates may lead to pulmonary sensitization or “isocyanate asthma,” which may include coughing, tightness of the chest and shortness of breath .

Biochemical Analysis

Biochemical Properties

Chloroacetyl isocyanate plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amino acids in proteins, such as lysine and cysteine residues. These interactions can lead to the formation of stable covalent bonds, altering the structure and function of the proteins. Additionally, this compound can react with water to form chloroacetic acid and carbon dioxide, which can further participate in biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes critical for cellular metabolism and signaling pathways. For instance, the modification of key enzymes involved in glycolysis or the citric acid cycle can disrupt cellular energy production. Furthermore, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to inhibit or activate enzymes by modifying their active sites. For example, the modification of serine residues in serine proteases can lead to enzyme inhibition. Additionally, this compound can induce changes in gene expression by modifying transcription factors, which can alter the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade in the presence of moisture, forming chloroacetic acid and carbon dioxide. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent enzyme inhibition and altered gene expression. These changes can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects are often observed, where a specific dosage level leads to a sudden increase in adverse effects. These toxic effects are primarily due to the compound’s reactivity with essential biomolecules .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized to chloroacetic acid, which can enter the citric acid cycle and be further metabolized to carbon dioxide and water. The compound can also interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the inhibition of key enzymes in glycolysis or the citric acid cycle can lead to altered energy production and metabolic imbalances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s reactivity allows it to form covalent bonds with cellular components, affecting its distribution and activity. For example, this compound can accumulate in specific cellular compartments, leading to localized effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is influenced by its reactivity and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and energy production. These localized effects can significantly impact cellular function and metabolism .

properties

IUPAC Name

2-chloroacetyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVMEFHWBOWMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196248
Record name Chloroacetyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4461-30-7
Record name Chloroacetyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4461-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroacetyl isocyanate
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Record name Chloroacetyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroacetyl isocyanate
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Record name CHLOROACETYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of chloroacetyl isocyanate in materials science?

A1: this compound is a versatile reagent employed in post-synthetic modification (PSM) of metal-organic frameworks (MOFs) . Its reactivity allows for the introduction of functional groups, enabling the fine-tuning of MOF properties for specific applications. For instance, researchers have demonstrated the possibility of creating core-shell MOF structures by exploiting the reactivity differences between this compound and 4-bromophenyl isocyanate in a one-pot PSM reaction .

Q2: How does the reactivity of this compound compare to other isocyanates in PSM reactions?

A2: this compound exhibits a reactivity profile that positions it between highly reactive isocyanates like trifluoroacetyl isocyanate and less reactive ones like 4-bromophenyl isocyanate . This intermediate reactivity is advantageous as it allows for controlled functionalization of MOFs, enabling the creation of complex architectures like Matryoshka structures with multiple functionalities .

Q3: Beyond MOFs, what other applications utilize this compound's reactivity?

A3: this compound serves as a key building block in synthesizing polyethylene glycol (PEG) derivatives for drug delivery . The reactive chlorine atom within this compound enables conjugation with therapeutic agents like 5-fluorouracil, forming prodrugs with enhanced water solubility and sustained release properties .

Q4: Are there specific structural features of this compound that make it suitable for prodrug development?

A4: The α-chlorine atom in this compound plays a crucial role in its reactivity, allowing it to react with nucleophilic groups present in drugs or drug carriers . This enables the formation of covalent bonds, linking the drug to the carrier molecule, which is essential for creating prodrugs.

Q5: Has this compound been used in synthesizing other biologically relevant molecules?

A5: Yes, this compound has found applications in synthesizing tetracycline ring A analogs, compounds with potential therapeutic significance . Its reaction with specific cyclohexanone derivatives can lead to the formation of 4(5H)-oxazolone derivatives, showcasing its versatility in accessing diverse chemical structures .

Q6: Have any computational studies been conducted on this compound?

A6: Yes, conformational analysis and vibrational spectra of this compound have been studied using computational chemistry methods . These studies provide insights into the molecule's structural flexibility and vibrational modes, contributing to a deeper understanding of its reactivity and interactions.

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